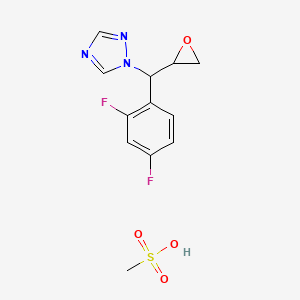
Fluconazole Impurity
Overview
Description
Fluconazole impurity refers to the by-products or unintended compounds formed during the synthesis or degradation of fluconazole, a triazole antifungal drug. Fluconazole is widely used to treat and prevent superficial and systemic fungal infections by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane . Impurities in fluconazole can arise from various stages of its synthesis and can affect the purity, efficacy, and safety of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluconazole involves multiple steps, each of which can potentially generate impurities. One common synthetic route starts with the Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-1-(2,4-difluorophenyl)ethanone. This intermediate undergoes nucleophilic substitution with 1,2,4-triazole in ethyl acetate containing triethylamine at reflux to form 1-(2,4-difluorophenyl)-2-[1,2,4]triazol-1-yl-ethanone. The final step involves the reaction of this compound with trimethylsulfoxonium iodide in the presence of a catalytic amount of cetyltrimethylammonium bromide to form the corresponding epoxy derivative, which is then reacted with triazole in the presence of a base to isolate fluconazole .
Industrial Production Methods
Industrial production of fluconazole typically follows similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and control the levels of impurities during production .
Chemical Reactions Analysis
Types of Reactions
Fluconazole impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain impurities into different chemical forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the impurity molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific impurity and reaction conditions. For example, oxidation of fluconazole impurities can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Fluconazole impurities are of significant interest in scientific research due to their potential impact on the safety and efficacy of pharmaceutical products. Research applications include:
Chemistry: Studying the chemical properties and reactivity of fluconazole impurities to understand their formation and degradation pathways.
Biology: Investigating the biological activity and toxicity of fluconazole impurities to assess their potential effects on human health.
Medicine: Developing analytical methods to detect and quantify fluconazole impurities in pharmaceutical formulations to ensure product quality and safety.
Industry: Optimizing synthetic routes and production processes to minimize the formation of impurities and improve the overall quality of fluconazole
Mechanism of Action
The mechanism of action of fluconazole impurities is not as well-studied as that of fluconazole itself. impurities can potentially interfere with the intended therapeutic effects of fluconazole by competing with the drug for binding to its molecular targets or by causing adverse effects. The primary molecular target of fluconazole is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is involved in ergosterol synthesis .
Comparison with Similar Compounds
Fluconazole impurities can be compared with impurities from other triazole antifungal drugs such as itraconazole, voriconazole, and posaconazole. Each of these drugs has its own unique impurity profile, influenced by its specific synthetic route and chemical structure. For example:
Itraconazole: Impurities may include isomers and degradation products formed during synthesis and storage.
Voriconazole: Impurities can arise from oxidation and photodegradation.
Posaconazole: Impurities may include by-products from the synthesis of its complex molecular structure
By understanding the impurity profiles of these similar compounds, researchers can develop better strategies to control and minimize impurities in fluconazole and other antifungal drugs.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)-(oxiran-2-yl)methyl]-1,2,4-triazole;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O.CH4O3S/c12-7-1-2-8(9(13)3-7)11(10-4-17-10)16-6-14-5-15-16;1-5(2,3)4/h1-3,5-6,10-11H,4H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCARTVONPPDMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(O1)C(C2=C(C=C(C=C2)F)F)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



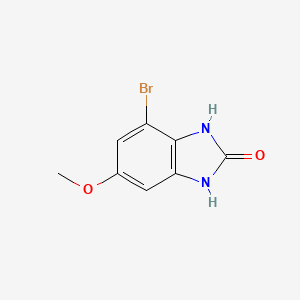
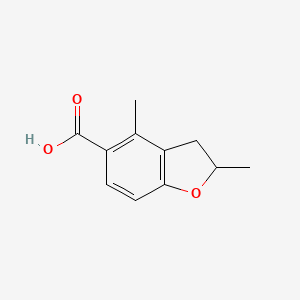
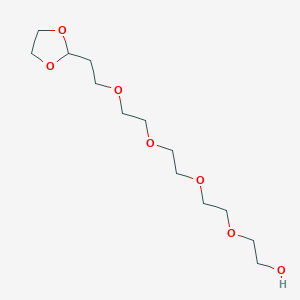
![Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-](/img/structure/B8121646.png)
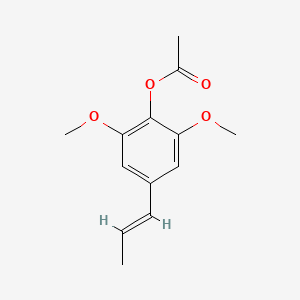

![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate](/img/structure/B8121687.png)
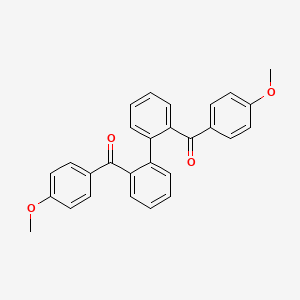
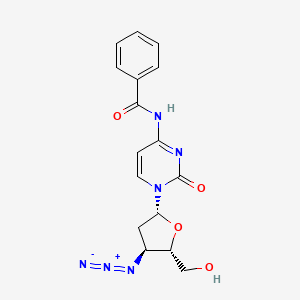
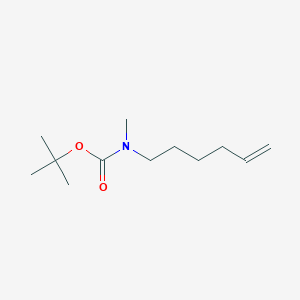
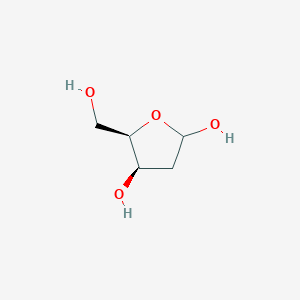
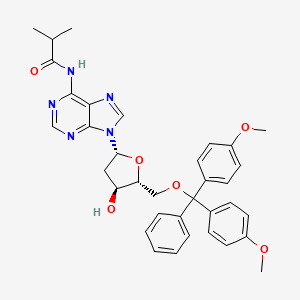
![5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyluridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B8121720.png)
